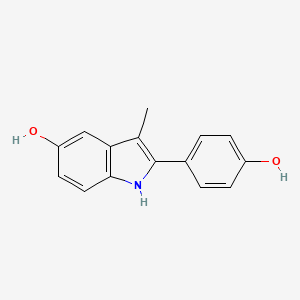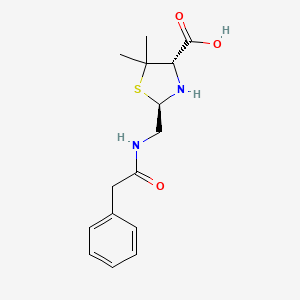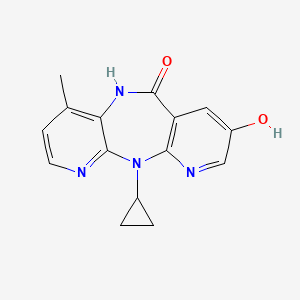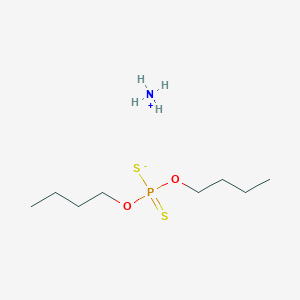
Bis(o-cresyl) m-Cresyl Phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(o-cresyl) m-Cresyl Phosphate is an organophosphate compound with the molecular formula C21H21O4P and a molecular weight of 368.36 g/mol. It is commonly used as a flame retardant and plasticizer in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(o-cresyl) m-Cresyl Phosphate typically involves the reaction of cresol with phosphorus oxychloride (POCl3) under controlled conditions . The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield . The process involves the same basic reaction as in the laboratory synthesis but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Bis(o-cresyl) m-Cresyl Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphate esters.
Hydrolysis: In the presence of water, it can hydrolyze to form cresol and phosphoric acid.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Nucleophiles such as amines and alcohols are commonly used.
Major Products Formed
Oxidation: Phosphate esters.
Hydrolysis: Cresol and phosphoric acid.
Substitution: Various substituted phosphates.
Scientific Research Applications
Bis(o-cresyl) m-Cresyl Phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a flame retardant additive.
Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Investigated for its potential use in drug delivery systems and as a biomarker for exposure to organophosphates.
Industry: Widely used as a plasticizer and flame retardant in the production of polymers and resins.
Mechanism of Action
The mechanism of action of Bis(o-cresyl) m-Cresyl Phosphate involves its interaction with various molecular targets and pathways. It can inhibit acetylcholinesterase, an enzyme critical for nerve function, leading to neurotoxic effects. Additionally, it can interact with cellular membranes, altering their properties and affecting cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Triphenyl Phosphate: Another organophosphate used as a flame retardant and plasticizer.
Tris(2-chloroethyl) Phosphate: Commonly used in the production of flexible polyurethane foams.
Tricresyl Phosphate: Used as a plasticizer and flame retardant in various applications.
Uniqueness
Bis(o-cresyl) m-Cresyl Phosphate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to act as both a flame retardant and plasticizer makes it highly versatile in industrial applications.
Properties
CAS No. |
77342-17-7 |
|---|---|
Molecular Formula |
C₂₁H₂₁O₄P |
Molecular Weight |
368.36 |
Synonyms |
Phosphoric Acid Bis(2-methylphenyl) 3-Methylphenyl Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







